2-Methoxypyridine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxypyridine-4-sulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a methoxy group attached to the second position of a pyridine ring and a sulfonamide group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypyridine-4-sulfonamide typically involves the reaction of 2-methoxypyridine with a sulfonamide reagent under specific conditions. One common method involves the use of chlorosulfonic acid to introduce the sulfonamide group. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production of by-products. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxypyridine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methoxypyridine-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-Methoxypyridine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The methoxy group may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine-4-carboxamide
- 2-Methoxypyridine-4-thiol
- 2-Methoxypyridine-4-phosphate
Uniqueness
2-Methoxypyridine-4-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The sulfonamide group, in particular, is known for its ability to interact with biological targets, which is not as prominent in other similar compounds.
Properties
Molecular Formula |
C6H8N2O3S |
---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-methoxypyridine-4-sulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-11-6-4-5(2-3-8-6)12(7,9)10/h2-4H,1H3,(H2,7,9,10) |
InChI Key |
OOWIVOGWQKHTPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.